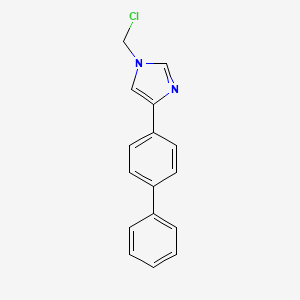
1-(Chloromethyl)-4-(4-phenylphenyl)imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)-4-(4-phenylphenyl)imidazole is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the imidazole family and has been found to exhibit unique properties that make it an attractive target for further investigation. In
Mécanisme D'action
The mechanism of action of 1-(Chloromethyl)-4-(4-phenylphenyl)imidazole is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of certain enzymes, such as monoamine oxidase. Additionally, it has been found to have an inhibitory effect on the production of pro-inflammatory cytokines, suggesting that it may act as an anti-inflammatory agent.
Biochemical and Physiological Effects:
1-(Chloromethyl)-4-(4-phenylphenyl)imidazole has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-tumor properties, as well as an inhibitory effect on the enzyme monoamine oxidase. Additionally, it has been found to have an inhibitory effect on the production of pro-inflammatory cytokines, suggesting that it may act as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(Chloromethyl)-4-(4-phenylphenyl)imidazole in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been found to exhibit a range of interesting properties, making it an attractive target for further investigation. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on 1-(Chloromethyl)-4-(4-phenylphenyl)imidazole. One area of interest is the development of new drugs based on the compound's anti-inflammatory and anti-tumor properties. Additionally, further research is needed to fully understand the compound's mechanism of action and to identify potential targets for drug development. Finally, investigations into the compound's potential applications in the treatment of neurological disorders are also warranted.
Méthodes De Synthèse
The synthesis of 1-(Chloromethyl)-4-(4-phenylphenyl)imidazole involves the reaction of 4-phenylbenzaldehyde with 1,2-diaminobenzene in the presence of chloroacetyl chloride. This reaction yields the desired compound in good yields and high purity. The synthesis method has been optimized to produce large quantities of the compound for use in scientific research.
Applications De Recherche Scientifique
1-(Chloromethyl)-4-(4-phenylphenyl)imidazole has been found to have potential applications in scientific research. It has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for drug development. Additionally, it has been found to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. This suggests that the compound may have potential applications in the treatment of neurological disorders.
Propriétés
IUPAC Name |
1-(chloromethyl)-4-(4-phenylphenyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2/c17-11-19-10-16(18-12-19)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-10,12H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPUKNZDBPCYBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN(C=N3)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53418025 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2877453.png)
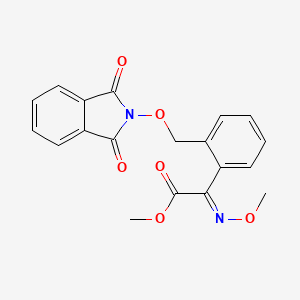
![N-(benzo[b]thiophen-5-yl)-4-cyanobenzamide](/img/structure/B2877457.png)
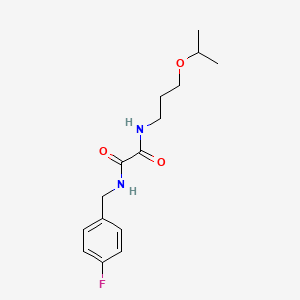
methanone O-(2,4-dichlorobenzyl)oxime](/img/structure/B2877459.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2877462.png)
![2-(Benzylthio)-5-bromobenzo[d]thiazole](/img/structure/B2877465.png)
![Ethyl 3-[(3-amino-1,2,4-triazol-1-yl)methyl]benzoate](/img/structure/B2877466.png)
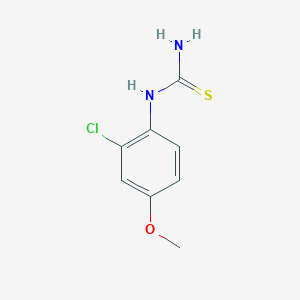
![4-(2-fluorophenethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2877468.png)

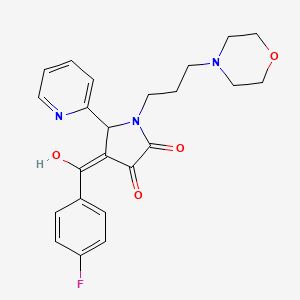
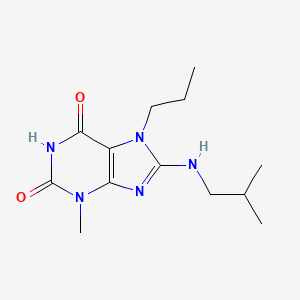
![N-(4-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2877475.png)